N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields within a short reaction time . Another method involves the use of phosphorus oxychloride as a reagent, which requires refluxing at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Material Science: It has applications in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor of various enzymes, including those involved in metabolic pathways and signal transduction . The compound’s structure allows it to bind to active sites, blocking the activity of the target enzyme and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include other triazolopyrimidines, such as:
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C14H15N5O3 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C14H15N5O3/c1-8-15-14-17-12(20)7-11(19(14)18-8)13(21)16-9-3-5-10(22-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,16,21)(H,15,17,18,20) |
InChI Key |
KFLVEASHPRXSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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